7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C10H9N5O and a molecular weight of 215.211 Da . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient and regioselective one-step procedure involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This method provides a straightforward approach to obtaining the desired compound with high yield and selectivity.
Chemical Reactions Analysis
7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reactant for the synthesis of ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . Additionally, it is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles and has been investigated for its pharmacological activity due to binding to HIV TAR RNA .
Mechanism of Action
The mechanism of action of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This inhibition disrupts the viral replication process, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar compounds to 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include 7-hydroxy-5-methyl-1,3,4-triazaindolizine and 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine These compounds share structural similarities but differ in their functional groups and specific biological activities
Properties
IUPAC Name |
7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-6-2-3-8(16-6)7-4-5-12-10-13-9(11)14-15(7)10/h2-5H,1H3,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAVEJJJJAWNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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